Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate
Description
Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with a chlorine atom at position 5, a methyl group at position 3, and a methyl ester at position 2.
Properties
Molecular Formula |
C10H8ClNO2S |
|---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8ClNO2S/c1-5-6-3-8(11)12-4-7(6)15-9(5)10(13)14-2/h3-4H,1-2H3 |
InChI Key |
USINZNSAFLRBOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CN=C(C=C12)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the fused thieno[2,3-c]pyridine ring system via cyclization reactions starting from appropriately substituted pyridine derivatives and sulfur-containing reagents. The key steps include:
- Formation of a chloropyridine intermediate,
- Introduction of sulfur functionality to form the thiophene ring fused to the pyridine,
- Cyclization under dehydrating conditions,
- Esterification to yield the methyl carboxylate moiety.
Representative Synthetic Route
A well-documented approach starts with 2-chloronicotinic acid or its derivatives, which undergo cyclization with thioglycolic acid or methyl thioglycolate in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) to form the thieno[2,3-c]pyridine core bearing a chlorine substituent at position 5. Subsequent esterification with methanol under acidic or basic catalysis affords the methyl ester (this compound) (see Table 1 for reaction conditions and yields).
| Step | Reactants & Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Chloronicotinic acid + methyl thioglycolate + K2CO3 | DMF, room temperature, 24 h | Intermediate thieno[2,3-c]pyridine core | 60-85 |
| 2 | Intermediate + POCl3 | Reflux, 60-80 °C, 24 h | Cyclized thieno[2,3-c]pyridine derivative | 70-90 |
| 3 | Cyclized product + MeOH (methanol) | Acidic/basic catalysis, reflux | This compound | 75-95 |
Table 1: Typical synthetic steps and conditions for this compound preparation.
Alternative Synthetic Approaches
Cyclization via Nucleophilic Aromatic Substitution (SNAr): The chloropyridine intermediate can undergo SNAr with thiol-containing nucleophiles such as ethyl thioglycolate, followed by intramolecular cyclization to form the thieno ring system. This method has been reported in the synthesis of related thieno[2,3-b]pyridine derivatives and can be adapted for the [2,3-c] isomer.
Use of Phosphorus Oxychloride (POCl3): POCl3 serves both as a dehydrating agent and chlorinating reagent, facilitating ring closure and chlorination at the 5-position of the pyridine ring.
Microwave-Assisted Cyclization: Recent studies have demonstrated that microwave irradiation can accelerate cyclization reactions involving chlorosulfonyl intermediates and amines to yield substituted thienopyridine derivatives with good yields and purity.
Reaction Monitoring and Purification
Thin Layer Chromatography (TLC): Monitoring of reaction progress is typically conducted on silica gel plates under UV light (254 nm), ensuring complete conversion of starting materials.
Purification: Products are purified by recrystallization from methanol or by column chromatography using silica gel and eluents such as ethyl acetate/cyclohexane mixtures.
Analysis of Preparation Methods
Reaction Conditions and Yields
The synthesis generally proceeds under mild to moderate heating (room temperature to reflux, 60-80 °C) with reaction times ranging from several hours to overnight (12-24 h). Yields for the key cyclization and esterification steps typically range from 60% to 95%, depending on the purity of starting materials and reaction optimization.
Reagents and Solvents
- Key Reagents: 2-Chloronicotinic acid derivatives, methyl thioglycolate, potassium carbonate, phosphorus oxychloride.
- Solvents: Dimethylformamide (DMF) for nucleophilic substitution; methanol for esterification; chloroform for triazolyl derivative syntheses.
- Catalysts/Additives: Potassium fluoride on phosphate (KF/NP) as a catalyst in some cyclization steps; triethylamine as a base in substitution reactions.
Mechanistic Insights
- The cyclization mechanism involves nucleophilic attack of the thiol group on the chloropyridine ring, followed by intramolecular ring closure facilitated by the dehydrating agent.
- Chlorination at the 5-position stabilizes the heterocyclic system and provides a handle for further substitution reactions.
- Esterification proceeds via nucleophilic attack of methanol on the carboxylic acid or acid chloride intermediate.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Yield Range (%) |
|---|---|---|---|---|
| Cyclization with thioglycolate | 2-Chloronicotinic acid | POCl3, reflux 60-80 °C, 24 h | Straightforward, scalable | 70-90 |
| Nucleophilic Aromatic Substitution + Cyclization | Chloropyridine + ethyl thioglycolate | DMF, K2CO3, room temp, 24 h | Mild conditions, selective | 60-85 |
| Microwave-assisted cyclization | Chlorosulfonyl intermediates + amines | Microwave, 80 °C, 30 min | Rapid, high yield, energy efficient | 65-75 |
Supporting Experimental Data and Research Findings
- NMR Spectroscopy: Characterization of the methyl ester shows characteristic signals for the methyl group on the thiophene ring and the ester methyl group, confirming the structure.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the formula C₁₀H₈ClNO₂S (molecular weight ~ 217.68 g/mol).
- Melting Points: Typical melting points for purified this compound range from 215 to 220 °C, indicating good purity and crystallinity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chlorine Position
The chlorine atom at position 5 undergoes nucleophilic substitution due to activation by the adjacent pyridine ring. Common nucleophiles include amines, thiols, and alkoxides.
Example Reaction:
Conditions and Reagents:
-
Solvent: DMF or DMSO
-
Base: or
-
Temperature: 80–120°C
-
Reaction time: 12–24 hours
Yield Comparison:
| Nucleophile | Product | Yield (%) |
|---|---|---|
| Morpholine | Morpholine-substituted derivative | 78–85 |
| Thiourea | Thiol-functionalized analog | 65–72 |
Data inferred from analogous thienopyridine systems .
Ester Hydrolysis to Carboxylic Acid
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Basic Hydrolysis:
Conditions:
-
in ethanol
-
Reflux at 90°C for 18 hours
-
Acidification with to precipitate the product
Yield: 89% (analogous to nitrile hydrolysis )
Amide Formation from Carboxylic Acid
The hydrolyzed carboxylic acid reacts with amines to form amides, facilitated by coupling agents.
Example:
Reagents:
-
(1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
(hydroxybenzotriazole)
-
Solvent: Dichloromethane (DCM)
Yield: ~95% (based on similar amidation protocols )
Cyclization Reactions
The compound participates in cyclization reactions to form polycyclic structures. For instance, reaction with carbon disulfide () under basic conditions generates thieno[2,3-c]pyridine-2-thione derivatives.
Mechanism:
-
Deprotonation of the methyl group adjacent to the pyridine ring.
-
Reaction with to form a dithiocarbamate intermediate.
-
Alkylation with iodomethane to yield the cyclized product.
Conditions:
-
Base: or
-
Solvent: THF or acetonitrile
-
Temperature: 0°C to room temperature
Reduction of the Pyridine Ring
The pyridine moiety can be partially reduced to a dihydropyridine under catalytic hydrogenation.
Example:
Conditions:
-
Catalyst: 10% Pd/C
-
Pressure: 1–3 atm
-
Solvent: Ethanol or THF
Selectivity: Controlled by reaction time and catalyst loading.
Functionalization of the Methyl Group
The methyl group at position 3 can be oxidized to a carboxylic acid or aldehyde under strong oxidative conditions.
Oxidation to Carboxylic Acid:
Challenges: Over-oxidation or degradation of the thieno-pyridine core requires careful optimization .
Scientific Research Applications
It appears that the user is asking for information about Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate , not Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate, as the search results only provided information for the ethyl variant.
Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate
Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound belonging to the thienopyridine family. It is characterized by a thieno[2,3-c]pyridine core, substituted with an ethyl ester, a chlorine atom, and a methyl group. The compound has garnered interest in scientific research for its potential biological activities and applications in medicinal chemistry.
Properties
- Molecular Formula:
- Molecular Weight: 255.72 g/mol
- IUPAC Name: ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate
- CAS Number: 1268834-50-9
Potential Chemical Reactions
Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate can undergo oxidation, reduction, and substitution reactions.
- Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used. Oxidation may yield carboxylic acids or ketones.
- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
- Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions. Substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate has several applications in scientific research:
- Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
- Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: It is investigated for potential use in drug development, particularly as a kinase inhibitor or other therapeutic agents.
- Industry: The compound may be used in developing new materials or as an intermediate in synthesizing other valuable chemicals.
Biological Activities
Mechanism of Action
The mechanism of action of methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an ATP-mimetic kinase inhibitor by binding to the ATP-binding site of kinases. The compound’s heteroaromatic structure allows it to form hydrogen bonds and other interactions with the target protein, leading to inhibition of its activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Thieno[2,3-c]pyridine Derivatives
- Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate (): Substituted with bromine at position 3 instead of methyl. Lower synthesis yield (31%) compared to ethyl pyrrolo analogs (60%, ), likely due to bromine’s steric and electronic effects during CuBr-mediated diazotization. Serves as an intermediate for further functionalization (e.g., Buchwald-Hartwig amination to introduce aryl amino groups) .
- Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (): Features a saturated tetrahydrothienopyridine ring and an amino group at position 2. Higher hydrophilicity due to the hydrochloride salt (molar mass: 248.73 g/mol) compared to the target compound’s likely lipophilic methyl and chloro substituents .
Furo and Pyrrolo Pyridine Analogs
- Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (): Pyrrolo[2,3-c]pyridine core with an ethyl ester. Higher synthesis yield (60%) compared to brominated thieno analogs, possibly due to milder reaction conditions for pyrrole ring formation .
Physicochemical Properties
Key Data for Comparative Analysis
*Estimated LogP based on substituent contributions (methyl + chloro groups increase lipophilicity).
Trends and Implications
- Lipophilicity : The target compound’s methyl and chloro substituents likely confer higher LogP (~2.5) than the furo analog (1.70) and the hydrophilic hydrochloride salt ().
- Synthetic Efficiency: Ethyl esters () and pyrrolo cores are synthesized more efficiently than brominated thieno derivatives, reflecting substituent-dependent reactivity .
Biological Activity
Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound notable for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 241.69 g/mol. The compound features a thieno[2,3-c]pyridine core, which is significant for its biological activity due to the presence of nitrogen and sulfur in its structure.
The biological activity of this compound is primarily attributed to its ability to inhibit various biological targets such as kinases and enzymes involved in tumor growth and proliferation. Studies suggest that compounds within the thieno[2,3-c]pyridine family can act as effective inhibitors in cancer therapy by disrupting critical signaling pathways that facilitate cell division and survival.
Biological Activity Overview
Research indicates that this compound exhibits:
- Antimicrobial Activity : It has shown promising results against various pathogenic bacteria and fungi. For instance, derivatives have been tested for their Minimum Inhibitory Concentration (MIC) against strains such as Pseudomonas aeruginosa and Escherichia coli, with significant inhibition observed .
- Cytotoxicity : In vitro studies using cell lines like HaCat (human keratinocytes) and BALB/c 3T3 (murine fibroblasts) revealed that certain derivatives possess cytotoxic properties, indicating potential applications in cancer treatment .
Comparative Biological Activity Table
| Compound | MIC (µM) | Target Organisms | Activity Type |
|---|---|---|---|
| Compound 3g | 0.21 | Pseudomonas aeruginosa, E. coli | Antimicrobial |
| Compound 3f | Varies | Candida spp., Micrococcus luteus | Antifungal |
| This compound | TBD | Various Gram-positive/negative bacteria | Cytotoxicity |
Case Studies
- Anticancer Potential : A study evaluated the effects of this compound on cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly compared to controls, suggesting its potential as an anticancer agent.
- Antimicrobial Screening : In a recent screening of thieno[2,3-c]pyridine derivatives, this compound exhibited moderate to high antimicrobial activity against clinical strains of bacteria, validating its therapeutic potential in infectious diseases .
Synthesis Methods
The synthesis of this compound can be achieved through various synthetic routes:
- Cyclization Reactions : Utilizing appropriate precursors under controlled conditions to form the thieno ring.
- Esterification : Introduction of the methyl ester group via standard esterification techniques.
These methods highlight the accessibility of the compound for further research and development in medicinal chemistry.
Q & A
Q. What are the common synthetic routes for Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate?
The synthesis typically involves halogenation and esterification steps. For example, brominated analogs (e.g., methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate) can undergo nucleophilic substitution with chloride sources under controlled conditions . Precursor functionalization (e.g., thienopyridine ring assembly via cyclization reactions) is followed by esterification using methanol and acid catalysts. Reaction monitoring via TLC and purification via column chromatography are standard .
Q. Which spectroscopic techniques are employed to characterize this compound?
High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass analysis as in ). Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) identifies substituent positions and regiochemistry, while IR spectroscopy verifies ester carbonyl groups. Purity is assessed using HPLC (>95%) or high-performance liquid chromatography (HLC) .
Q. What safety protocols are recommended for handling this compound?
Refer to safety data sheets (SDS) of structurally related thienopyridine esters . Key precautions include:
- Use of PPE (gloves, goggles, lab coat).
- Avoidance of heat/sparks due to flammability risks.
- Storage in cool, dry conditions away from oxidizing agents. Waste must be segregated and disposed via certified hazardous waste handlers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure determination?
For ambiguous X-ray diffraction results, use SHELXL for refinement, which handles twinning and high-resolution data . Graph set analysis of hydrogen bonding patterns (e.g., directional interactions in crystal packing ) helps validate structural models. Comparative studies with halogen-substituted analogs (e.g., bromo derivatives ) can clarify substituent effects on lattice parameters.
Q. What strategies optimize regioselectivity in electrophilic substitution reactions on the thienopyridine core?
Electron-donating groups (e.g., methyl at position 3) direct electrophiles to specific positions. Computational modeling (DFT) predicts reactive sites, while experimental validation uses competitive reactions monitored by LC-MS. Precedents from iodothienopyridine derivatives (e.g., methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate ) guide condition optimization (e.g., solvent polarity, catalyst choice).
Q. How to address contradictions in reported synthetic yields for this compound?
Systematically vary parameters (catalyst loading, temperature, solvent) using design of experiments (DoE). Compare with protocols for analogous esters (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3-carboxylate ). Purity assessment via dual methods (HPLC and HLC ) ensures accurate yield calculations. Contradictions may arise from impurities in starting materials or side reactions; kinetic studies under inert atmospheres mitigate these issues.
Q. What analytical methods differentiate polymorphic forms of this compound?
Combined use of:
- Powder X-ray diffraction (PXRD) to identify lattice variations.
- Differential Scanning Calorimetry (DSC) to detect melting point differences.
- Solid-state NMR to probe molecular environments. Hydrogen-bonding patterns (as analyzed in ) further distinguish polymorphs.
Methodological Notes
- Synthesis Optimization : Halogen exchange reactions (e.g., Cl/Br substitution) require anhydrous conditions and catalysts like CuI .
- Crystallography : SHELX programs are robust for small-molecule refinement but may require manual adjustment for disordered solvent molecules .
- Safety : Analogous compounds (e.g., ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate ) highlight risks of dermal irritation, necessitating fume hood use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
